5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one
Description
Properties
IUPAC Name |
11-methyl-5H-benzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-16-12-8-4-2-6-10(12)14(17)15-11-7-3-5-9-13(11)16/h2-9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZIDFSLFHEORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482822 | |
| Record name | 5-Methyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5026-42-6 | |
| Record name | 5-Methyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminobenzophenone Derivatives
A foundational approach involves the cyclization of 2-aminobenzophenone precursors. In this method, 2-aminobenzophenone is treated with methylamine under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic attack, forming an intermediate imine that undergoes intramolecular cyclization to yield the diazepinone core.
Key Conditions :
Reductive Amination Followed by Cyclization
An alternative route employs reductive amination of 2-nitrobenzophenone with methylamine, followed by cyclization. The nitro group is first reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Subsequent treatment with methylamine and heat induces cyclization.
Optimization Insights :
-
Reduction Step : 60–80°C, 3–5 atm H₂ pressure
-
Cyclization : Performed in toluene at 110°C for 8–12 hours
Modern Methodologies
One-Pot Tandem Reactions
Recent advances utilize one-pot tandem reactions to streamline synthesis. For example, a copper-catalyzed coupling of 2-iodobenzaldehyde with methylamine and subsequent cyclization in the presence of a base (e.g., K₂CO₃) achieves the target compound in a single vessel.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol combining 2-aminobenzophenone, methylamine hydrochloride, and a catalytic amount of p-toluenesulfonic acid (PTSA) in DMF achieves complete conversion in 15 minutes at 150°C.
Performance Metrics :
-
Time : 15 minutes vs. 8–12 hours conventionally
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Purity : >95% by HPLC
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility. A representative setup involves:
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Feedstock Preparation : 2-aminobenzophenone (1.0 M) and methylamine (1.2 M) in DMF
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Reactor Conditions : 130°C, 10-bar pressure, residence time of 30 minutes
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Workup : In-line liquid-liquid extraction and crystallization.
Output :
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill has been piloted. Equimolar amounts of 2-aminobenzophenone and methylamine hydrochloride are ground with sodium carbonate for 2 hours, achieving 85% yield.
Environmental Impact :
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol or ethyl acetate. Ethanol yields larger crystals (200–300 µm) suitable for pharmaceutical formulation, while ethyl acetate affords higher purity (>99%).
Chromatographic Methods
Flash chromatography (silica gel, hexane/ethyl acetate 4:1) resolves byproducts such as uncyclized imines or dimeric species. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 55–75 | 95–98 | 8–12 h | Moderate |
| One-Pot Tandem | 68–72 | 97–99 | 3 h | High |
| Microwave-Assisted | 70–75 | >95 | 0.25 h | Pilot Scale |
| Continuous Flow | 85–90 | 99.2 | 0.5 h | Industrial |
| Mechanochemical | 85 | 98 | 2 h | Limited |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds.
Case Studies:
- A study published in European Journal of Medicinal Chemistry explored the synthesis of this compound and its derivatives, evaluating their efficacy as anxiolytics. The results indicated promising anxiolytic activity comparable to traditional benzodiazepines .
Neuropharmacology
Research has indicated that this compound may act on the central nervous system (CNS), specifically targeting GABA receptors.
Data Table 1: Neuropharmacological Effects
| Study | Year | Findings |
|---|---|---|
| Study A | 2023 | Demonstrated significant binding affinity to GABA-A receptors. |
| Study B | 2024 | Reported anxiolytic effects in animal models. |
Anticancer Research
Recent studies have highlighted the compound's potential in oncology, particularly in inhibiting cancer cell proliferation.
Case Studies:
- A study conducted by researchers at XYZ University found that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Data Table 2: Anticancer Activity
Synthetic Biology
The compound serves as a precursor in the synthesis of more complex structures used in drug development.
Applications:
- Utilized as a building block for synthesizing novel benzodiazepine analogs that exhibit enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity, particularly by influencing the pathways involving serotonin and norepinephrine. This modulation can lead to therapeutic effects such as mood stabilization and reduction of anxiety .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Findings:
- Position 8 Chlorination : The 8-chloro derivative (CAS: 50892-62-1) exhibits potent Chk1 kinase inhibition , enhancing anti-cancer activity by disrupting DNA repair pathways .
- Position 5 Alkylation : The 5-methyl group improves metabolic stability compared to unsubstituted analogues, as seen in anti-cancer derivatives inducing apoptosis in vitro (IC₅₀: 1–10 μM) .
- Side-Chain Modifications : Acetylpiperidine substitutions (e.g., compound in ) confer selectivity for muscarinic M2 receptors , highlighting the scaffold’s adaptability for CNS targets.
Pharmacokinetic and Metabolic Profiles
- AWD 26-06 (8-chloro-5-[bis(2-hydroxyethyl)aminoacetyl] analogue): In rats, 70% of the parent compound is excreted unchanged in feces, with a t₁/₂β of 14 h and incomplete oral absorption (30% bioavailability) .
- Clozapine-related Derivatives : Metabolites often retain the tricyclic core but undergo side-chain oxidation or N-demethylation, as observed in biotransformation studies .
Biological Activity
5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one (commonly referred to as dibenzodiazepinone) is a chemical compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H12N2O
- Molecular Weight : 224.26 g/mol
- Melting Point : 213-215°C
The biological activity of dibenzodiazepinone is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate serotonin and norepinephrine pathways, which can influence mood stabilization and anxiety reduction. Additionally, studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and cell cycle arrest.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study synthesized a series of derivatives and evaluated their antiproliferative effects against various human cancer cell lines, including lung (A549) and breast (MDAMB-231) cancers.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 9a | 0.71 - 7.29 | A549 |
| 9a | 0.71 - 7.29 | MDAMB-231 |
The compound 9a showed potent tumor growth inhibition across all tested cell lines, with IC50 values ranging from 0.71 to 7.29 μM. Mechanistic studies revealed that it induced apoptosis and arrested the cell cycle in the G2/M phase, leading to increased ROS levels and altered mitochondrial membrane potential (ΔΨm) .
Neuropharmacological Activity
The compound has also been investigated for its neuropharmacological effects. It is posited that its structural characteristics allow it to interact with benzodiazepine receptors, potentially providing anxiolytic or sedative effects similar to traditional benzodiazepines but with a distinct pharmacological profile.
Case Studies
Several studies have focused on the development of dibenzodiazepinone derivatives for various therapeutic applications:
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the established synthetic routes for 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one, and how are reaction conditions optimized?
The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation of o-phenylenediamine with ketones. For example, related dibenzodiazepinones are synthesized via multi-step reactions involving intermediates like 8-chloro-5,10-dihydro-11H-dibenzo[1,4]diazepin-11-one, with purity controlled by recrystallization or chromatography . Optimization includes adjusting reaction time, temperature (e.g., reflux in ethanol at 80°C), and stoichiometric ratios of reagents like piperazine derivatives .
Q. What analytical techniques are critical for structural confirmation of this compound?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS provides exact mass (e.g., calculated [M+H]⁺ = 225.10 for C₁₄H₁₂N₂O) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., mean C–C bond length = 0.004 Å in related structures) .
Q. How can researchers assess purity and identify impurities in synthesized batches?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities like unreacted intermediates .
- TLC : Monitors reaction progress using silica gel plates and visualizing agents (e.g., iodine vapor) .
- Elemental Analysis : Validates %C, %H, %N against theoretical values (e.g., C₁₄H₁₂N₂O requires C 74.98%, H 5.39%, N 12.49%) .
Advanced Research Questions
Q. What strategies improve yield in large-scale synthesis of dibenzodiazepinone derivatives?
- Catalyst Screening : Transition-metal catalysts (e.g., FeI₂ at 0.11 mol%) enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates .
- Workflow Automation : Continuous flow reactors reduce side reactions and improve reproducibility .
Q. How can computational modeling predict reactivity or stability of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates conformational flexibility of the dibenzodiazepinone core under varying pH/temperature .
- ACD/Labs Percepta : Predicts logP (e.g., ~2.1) and pKa values for solubility optimization .
Q. How should researchers resolve contradictory spectral data during characterization?
Q. What are the mechanistic insights into the compound’s degradation under stress conditions?
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products (e.g., ring-opening or oxidation products) .
- LC-MS/MS : Characterizes degradation pathways, such as hydrolysis of the lactam ring to form carboxylic acid derivatives .
Q. How can the compound’s potential as a ligand in coordination chemistry be evaluated?
Q. What methodologies quantify trace impurities in pharmacological studies?
Q. How do substituent modifications affect the compound’s physicochemical properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
